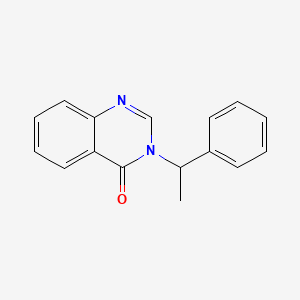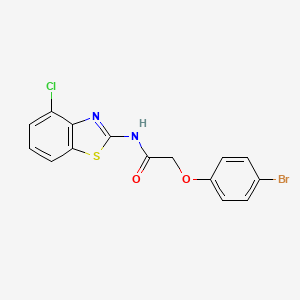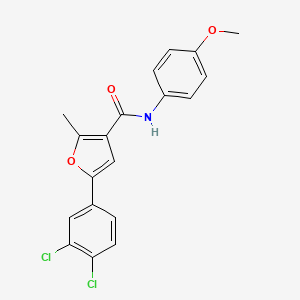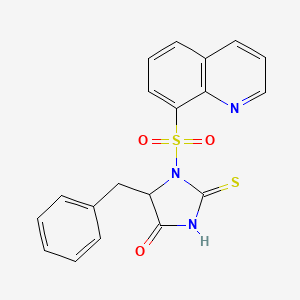
3-(1-phenylethyl)-4(3H)-quinazolinone
説明
3-(1-phenylethyl)-4(3H)-quinazolinone is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has a molecular formula of C19H16N2O. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用機序
The exact mechanism of action of 3-(1-phenylethyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of specific enzymes or receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to bind to the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been suggested that the compound may have neuroprotective effects and could potentially be used in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 3-(1-phenylethyl)-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the compound's mode of action and to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 3-(1-phenylethyl)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound for use in drug development. In addition, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Another area of interest is the use of the compound as a fluorescent probe for imaging biological systems. Finally, the compound's potential use in the treatment of neurological disorders warrants further investigation.
科学的研究の応用
3-(1-phenylethyl)-4(3H)-quinazolinone has been extensively studied due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for imaging biological systems. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(1-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-11-17-15-10-6-5-9-14(15)16(18)19/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHNXFGSEUTJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-3-nitro-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134799.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4134807.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4134808.png)

![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4134822.png)

![methyl 2-{[({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4134826.png)
![N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4134831.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4134839.png)

![N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4134868.png)
![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4134878.png)
![3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4134885.png)
